

BGB-8035: A Technical Overview of BTK Binding Affinity and Mechanism of Action

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **BGB-8035**, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented is collated from preclinical data and is intended to provide a detailed resource for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

BGB-8035 demonstrates potent and highly selective inhibition of BTK. The following tables summarize the key quantitative data regarding its binding affinity in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency of BGB-8035

Target Kinase	IC50 (nM)	Fold Selectivity vs. BTK
BTK	1.1	1
TEC	99	90
EGFR	621	565

Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro biochemical assays.

Table 2: Cellular Inhibitory Potency of BGB-8035

Target (Phosphorylation Status)	Cellular IC50 (nM)
BTK	13.9
p-TEC	223.1
p-EGFR	≥ 10000

Data represents the half-maximal inhibitory concentration (IC50) determined in cellular assays by measuring the inhibition of phosphorylation of the respective target.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and cellular activity of **BGB-8035**.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of **BGB-8035** against BTK and other kinases.

Methodology:

- Reagents:
 - Recombinant human BTK, TEC, and EGFR enzymes.
 - **BGB-8035** test compound, serially diluted in DMSO.
 - ATP (Adenosine triphosphate).
 - Substrate peptide specific for each kinase.
 - Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

- Procedure:
 1. The kinase reaction is initiated by combining the recombinant kinase enzyme, the specific peptide substrate, and the serially diluted **BGB-8035** in a 384-well plate.
 2. The reaction is started by the addition of ATP at a concentration close to the K_m for each respective enzyme.
 3. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
 4. The reaction is terminated, and the remaining ATP is depleted by adding a reagent such as ADP-Glo™ Reagent.
 5. A kinase detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase/luciferin reaction.
 6. The luminescence is measured using a plate reader.
- Data Analysis:
 1. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 2. The percentage of kinase inhibition is calculated for each concentration of **BGB-8035** relative to a DMSO control.
 3. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the **BGB-8035** concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Inhibition Assay

Objective: To determine the cellular IC₅₀ of **BGB-8035** by measuring the inhibition of BTK, TEC, and EGFR phosphorylation in a cellular context.

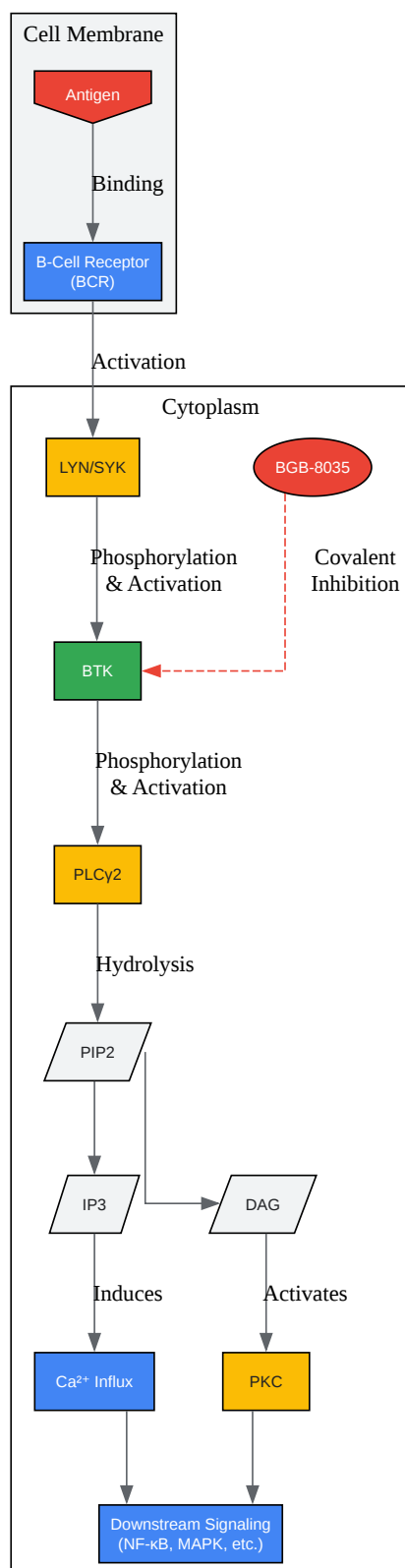
Methodology:

- Cell Lines:

- A suitable human B-cell lymphoma cell line endogenously expressing BTK (e.g., Ramos cells).
- Cell lines overexpressing TEC and EGFR for selectivity profiling.
- Procedure:
 1. Cells are seeded in 96-well plates and cultured until they reach the desired confluence.
 2. The cells are then treated with serially diluted concentrations of **BGB-8035** or a DMSO vehicle control for a specified period.
 3. Following treatment, the cells are stimulated with an appropriate agonist to induce the phosphorylation of the target kinases (e.g., anti-IgM for BTK in B-cells, EGF for EGFR).
 4. The cells are lysed, and the protein concentration of the lysates is determined.
 5. The levels of phosphorylated and total BTK, TEC, and EGFR are quantified using a suitable immunoassay method, such as a sandwich ELISA or Western blotting.
- Data Analysis:
 1. The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition.
 2. The percentage of inhibition of phosphorylation is determined for each concentration of **BGB-8035** relative to the stimulated DMSO control.
 3. The cellular IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the **BGB-8035** concentration and fitting the data to a dose-response curve.

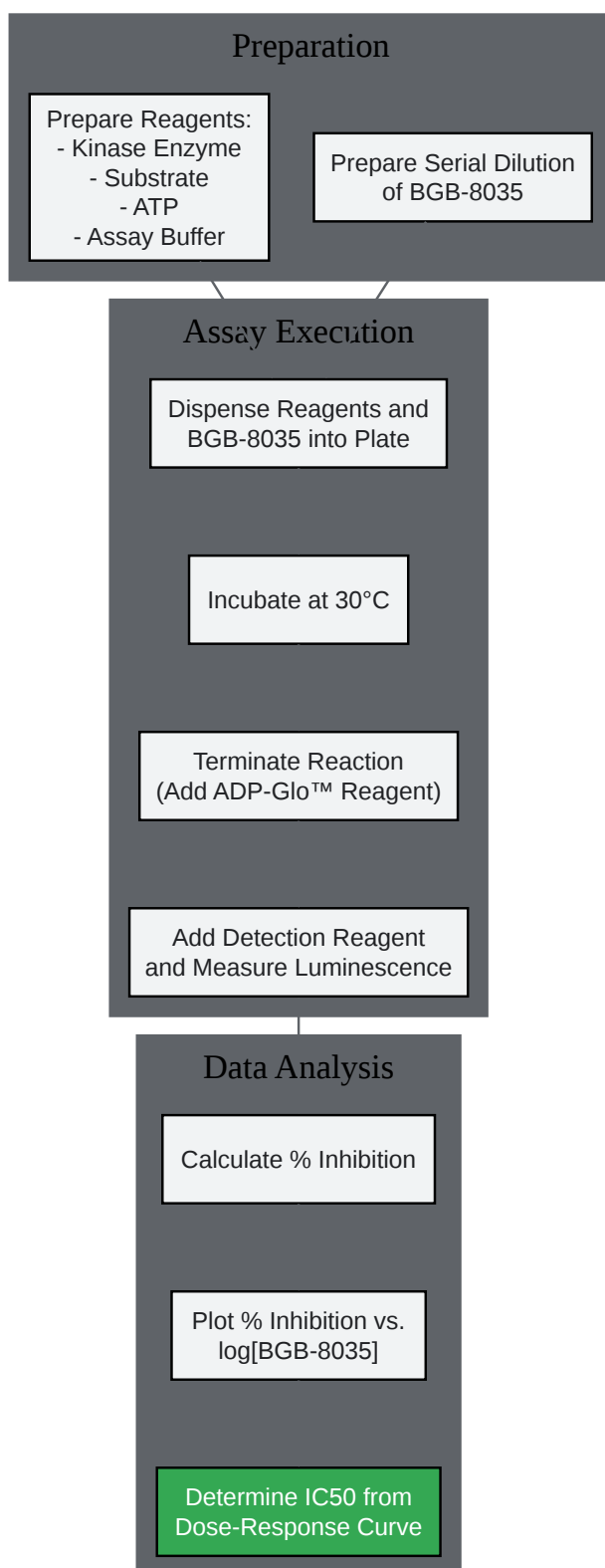
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BTK and the general workflow for determining the inhibitory constant of **BGB-8035**.



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **BGB-8035**.



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Caption: Experimental workflow for the in vitro determination of **BGB-8035** IC₅₀.

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